molecular formula C18H25N3O4 B6143014 tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate CAS No. 1000932-68-2

tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate

Cat. No.: B6143014
CAS No.: 1000932-68-2
M. Wt: 347.4 g/mol
InChI Key: WYVUZRZEPKMPFX-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a formylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate typically involves multiple steps:

    Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an amine under basic conditions.

    Introduction of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative and a halogenated phenyl compound.

    Attachment of the formylpiperazine moiety: This step involves the reaction of a piperazine derivative with a formylating agent, such as formic acid or formamide, followed by coupling with the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formylpiperazine moiety can play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate can be compared with other similar compounds, such as:

    tert-Butyl 4-(bromomethyl)phenylcarbamate: Similar in structure but with a bromomethyl group instead of the formylpiperazine moiety.

    tert-Butyl N-{4-(aminomethyl)phenyl}carbamate: Features an aminomethyl group instead of the formylpiperazine moiety.

    tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Contains a formyl group and a hydroxy group on the phenyl ring.

Properties

IUPAC Name

tert-butyl N-[4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(24)19-15-6-4-14(5-7-15)12-16(23)21-10-8-20(13-22)9-11-21/h4-7,13H,8-12H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVUZRZEPKMPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201136941
Record name 1,1-Dimethylethyl N-[4-[2-(4-formyl-1-piperazinyl)-2-oxoethyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-68-2
Record name 1,1-Dimethylethyl N-[4-[2-(4-formyl-1-piperazinyl)-2-oxoethyl]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[4-[2-(4-formyl-1-piperazinyl)-2-oxoethyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201136941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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